![molecular formula C19H17N5O2S B2796314 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-ethoxyphenyl)acetamide CAS No. 1359004-45-7](/img/structure/B2796314.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of novel compounds . The exact synthesis process for “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-ethoxyphenyl)acetamide” is not specified in the available literature.Molecular Structure Analysis
Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research has explored the synthesis of various derivatives of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio) compounds, including the acetylation and amino acid ester derivatization of triazoloquinoxaline moieties. These derivatives have been synthesized through methods such as DCC coupling and azide coupling, yielding compounds with potential pharmacological properties. The synthesis involves the reaction of triazoloquinoxaline sulfanyl compounds with different reagents, leading to a range of derivatives with varied functional groups and potential biological activities (Fathalla, 2015).
Potential Anticonvulsant Properties
Derivatives of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio) compounds have been investigated for their potential anticonvulsant properties. Precursors such as 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide have been used to synthesize novel quinoxaline derivatives. These compounds underwent biological evaluation, revealing some of them to exhibit significant anticonvulsant activities. The evaluation involved comparison with standard drugs in models like metrazol-induced convulsions, highlighting the therapeutic potential of these derivatives in managing convulsive disorders (Alswah et al., 2013).
Cardiovascular Applications
Research into the cardiovascular effects of triazoloquinoline derivatives, including those related to 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio) compounds, has shown some compounds to possess positive inotropic activity. This activity was evaluated by measuring the left atrium stroke volume in isolated rabbit heart preparations, with some derivatives demonstrating favorable activities compared to standard drugs. These findings suggest potential applications in treating cardiovascular conditions where enhanced myocardial contractility is desired (Zhang et al., 2008; Li et al., 2008).
Mechanism of Action
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-26-14-9-7-13(8-10-14)21-17(25)11-27-19-18-23-20-12-24(18)16-6-4-3-5-15(16)22-19/h3-10,12H,2,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIQTRSHXDBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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